Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Benzoxazine Core
The introduction of the 7-benzyloxy group substantially increases the calculated lipophilicity (XLogP3) compared to the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core. The parent compound exhibits an XLogP3 of 1.7 [1], while the target compound is predicted to have a significantly higher logP (estimated >3.0 based on structure-property relationships) . This difference is critical for optimizing membrane permeability and target engagement in medicinal chemistry campaigns .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted >3.0 (estimated from structure-property relationships) |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,4-benzoxazine (Parent Core): 1.7 |
| Quantified Difference | Increase of >1.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a key parameter for central nervous system (CNS) drug candidates and intracellular target engagement.
- [1] PubChem. (2025). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dihydro-2H-1_4-benzoxazine View Source
